molecular formula C5Br6 B3047660 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene CAS No. 14310-17-9

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene

Cat. No. B3047660
CAS RN: 14310-17-9
M. Wt: 539.5 g/mol
InChI Key: NUYUCYZVFLZIPX-UHFFFAOYSA-N
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Description

1,2,3,4,5,5-Hexabromo-1,3-cyclopentadiene is a chemical compound belonging to the class of cyclic diene brominated compounds . It is a colorless liquid at room temperature with a molecular formula of C5HBr6 .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is C5Br6 . Its average mass is 539.477 Da and its monoisotopic mass is 533.510010 Da .


Physical And Chemical Properties Analysis

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is a colorless liquid at room temperature . Its molecular formula is C5HBr6 . The average mass is 539.477 Da and the monoisotopic mass is 533.510010 Da .

Scientific Research Applications

Chemical Reactions and Properties

  • Reactivity in Diels-Alder Reactions

    1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene exhibits notable reactivity as a dienophile in Diels-Alder reactions. It interacts with various dienes at room temperature to form adducts. This demonstrates its potential as an electron-poor diene in organic synthesis (Pews, Roberts, Hand, & Evans, 1973).

  • Synthesis of Complex Molecules

    This compound is an efficient cyclic diene for Diels-Alder reactions, producing norbornene derivatives that are key building blocks in the synthesis of complex natural and non-natural products. The rigidity of the bicyclic products from these reactions provides high selectivity and directionality for various substituents, aiding in complex molecule synthesis (Khan, Prabhudas, & Dash, 2000).

  • Participation in Various Organic Reactions

    The compound’s involvement in different organic reactions, including cycloadditions and functionalization processes, showcases its versatility in chemical synthesis. It acts as a dienophile in the Diels-Alder reaction, serving as a reactant in the formation of functionalized chemicals through various cycloaddition reactions (Wu & Gong, 2018).

  • Enyne Metathesis Applications

    In enyne metathesis, a bond reorganization involving an alkene and an alkyne to produce a 1,3-diene, the compound plays a critical role. This process is used in both intramolecular and intermolecular applications, highlighting the compound's utility in bond reorganization and synthesis of 1,3-dienes (Diver & Giessert, 2004).

Safety and Hazards

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is considered to be a persistent organic pollutant and can have negative effects on human health and the environment . Its use is heavily regulated in many countries due to its potential harmful effects .

properties

IUPAC Name

1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUCYZVFLZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299972
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene

CAS RN

14310-17-9
Record name NSC133948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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